molecular formula C12H11NO B11908328 3-(1-Phenylprop-1-en-2-yl)-1,2-oxazole

3-(1-Phenylprop-1-en-2-yl)-1,2-oxazole

Cat. No.: B11908328
M. Wt: 185.22 g/mol
InChI Key: UIFUFXPKRWWGRZ-UHFFFAOYSA-N
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Description

3-(1-Phenylprop-1-en-2-yl)isoxazole is a heterocyclic compound that belongs to the isoxazole family It is characterized by the presence of an isoxazole ring fused with a phenylprop-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Phenylprop-1-en-2-yl)isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1-phenylprop-1-en-2-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring .

Industrial Production Methods: Industrial production of 3-(1-Phenylprop-1-en-2-yl)isoxazole may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Phenylprop-1-en-2-yl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(1-Phenylprop-1-en-2-yl)isoxazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Phenylprop-1-en-2-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-(1-Phenylprop-1-en-2-yl)pyrazole
  • 3-(1-Phenylprop-1-en-2-yl)thiazole
  • 3-(1-Phenylprop-1-en-2-yl)oxazole

Comparison: 3-(1-Phenylprop-1-en-2-yl)isoxazole is unique due to its isoxazole ring, which imparts distinct chemical and biological properties compared to similar compounds with different heterocyclic rings. The isoxazole ring offers unique reactivity and stability, making it a valuable scaffold in various applications .

Properties

IUPAC Name

3-(1-phenylprop-1-en-2-yl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-10(12-7-8-14-13-12)9-11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFUFXPKRWWGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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